Methyl 4-({3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}oxy)benzoate
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Overview
Description
Preparation Methods
The synthesis of Methyl 4-({3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}oxy)benzoate typically involves the reaction of 3-methyl-[1,2,4]triazolo[4,3-B]pyridazine with methyl 4-hydroxybenzoate under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Methyl 4-({3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}oxy)benzoate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 4-({3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}oxy)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-({3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}oxy)benzoate involves its interaction with specific molecular targets and pathways. The triazolopyridazine moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the desired pharmacological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate immune responses to exert anti-inflammatory effects .
Comparison with Similar Compounds
Methyl 4-({3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}oxy)benzoate can be compared with other similar compounds such as:
1,2,4-Triazolo[3,4-b]thiadiazines: These compounds share a similar triazole ring structure and exhibit diverse pharmacological activities, including anticancer and antimicrobial properties.
Triazolopyrazines: These derivatives are known for their antibacterial activity and are used in the development of new antimicrobial agents.
Triazolothiadiazoles: These compounds have shown potential as enzyme inhibitors and possess various biological activities.
This compound stands out due to its unique combination of the triazolopyridazine and benzoate moieties, which contribute to its distinct chemical and biological properties .
Biological Activity
Methyl 4-({3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}oxy)benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.
- Molecular Formula : C16H15F3N6O
- Molecular Weight : 364.32 g/mol
- IUPAC Name : 6-[3-(3-methylpyridin-4-yl)oxypyrrolidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. A common method includes the reaction of 3-trifluoromethyl-1,2,4-triazole with pyrrolidine derivatives under controlled conditions. The process often utilizes bases like triethylamine and solvents such as dichloromethane for optimal yields .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The structure enhances binding affinity to various enzymes and receptors, which can modulate their activity. For instance, it has been shown to inhibit c-Met kinase activity, a target involved in cancer progression .
In Vitro Studies
Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines:
Cell Line | IC50 Value (μM) |
---|---|
A549 | 1.06 ± 0.16 |
MCF-7 | 1.23 ± 0.18 |
HeLa | 2.73 ± 0.33 |
These values indicate significant cytotoxicity against these cell lines, suggesting potential as an anticancer agent .
Enzyme Inhibition
The compound also exhibits enzyme inhibition properties. It has been reported to inhibit c-Met kinase with an IC50 value comparable to established inhibitors like Foretinib (IC50 = 0.019 μM). Such inhibition can lead to decreased proliferation of cancer cells and increased apoptosis .
Case Studies
Several studies have highlighted the efficacy of triazolo-pyridazine derivatives in cancer treatment:
- Study on c-Met Inhibition :
- Structure-Activity Relationship (SAR) :
Properties
IUPAC Name |
methyl 4-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c1-9-15-16-12-7-8-13(17-18(9)12)21-11-5-3-10(4-6-11)14(19)20-2/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJNTJGKTCSSSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)OC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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